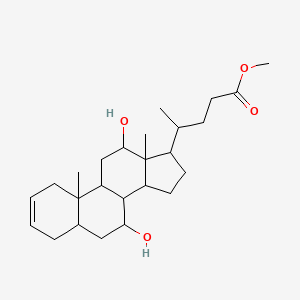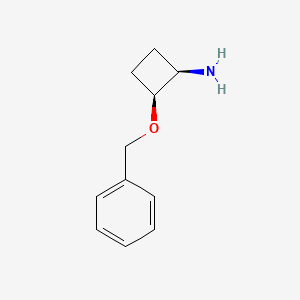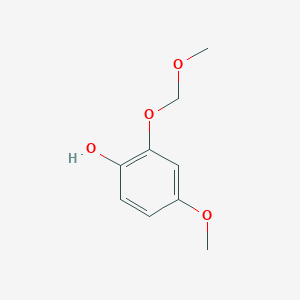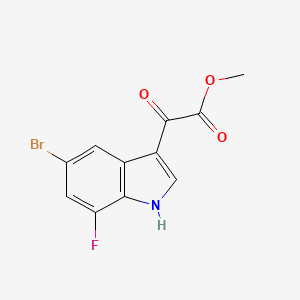![molecular formula C23H16Cl2N2OS B12275034 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophényl)-2-[(4,5-diphényl-1H-imidazol-2-yl)sulfanyl]éthan-1-one est un composé organique synthétique qui appartient à la classe des dérivés de l’imidazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(2,4-dichlorophényl)-2-[(4,5-diphényl-1H-imidazol-2-yl)sulfanyl]éthan-1-one implique généralement les étapes suivantes :
Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par la condensation du benzile avec l’acétate d’ammonium en présence d’acide acétique.
Fixation du groupe sulfanyl : Le groupe sulfanyl peut être introduit en faisant réagir le dérivé imidazole avec un réactif thiol approprié en conditions basiques.
Formation du fragment éthanone :
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des procédés en lots à grande échelle ou en continu, utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Les détails spécifiques dépendraient des protocoles industriels et de l’équipement utilisés.
Analyse Des Réactions Chimiques
Types de réactions
1-(2,4-dichlorophényl)-2-[(4,5-diphényl-1H-imidazol-2-yl)sulfanyl]éthan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle phényle chloré.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation de dérivés éthanone réduits.
Substitution : Formation de dérivés phényles substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son potentiel comme agent thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de 1-(2,4-dichlorophényl)-2-[(4,5-diphényl-1H-imidazol-2-yl)sulfanyl]éthan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Des études détaillées seraient nécessaires pour élucider les voies exactes et les interactions moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,4-dichlorophényl)-2-(1H-imidazol-2-ylthio)éthanone
- 1-(2,4-dichlorophényl)-2-(4,5-diphényl-1H-imidazol-2-yl)éthanone
Unicité
1-(2,4-dichlorophényl)-2-[(4,5-diphényl-1H-imidazol-2-yl)sulfanyl]éthan-1-one est unique en raison de la présence à la fois du groupe sulfanyl et du cycle imidazole substitué par deux phényles, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C23H16Cl2N2OS |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-11-12-18(19(25)13-17)20(28)14-29-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
Clé InChI |
MMWMOIPAFISJPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)


![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)


![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)

![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12275024.png)
